2-Thiomorpholinoisonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

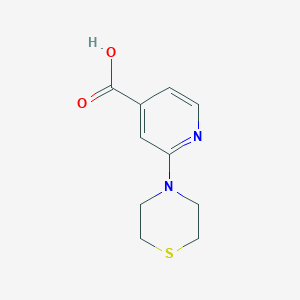

2-Thiomorpholinoisonicotinic acid is a heterocyclic compound with the molecular formula C10H12N2O2S. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position is replaced by a thiomorpholine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinoisonicotinic acid typically involves the reaction of isonicotinic acid with thiomorpholine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiomorpholinoisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the aromatic ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Thiomorpholinoisonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-Thiomorpholinoisonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiomorpholine ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isonicotinic acid: A precursor to many derivatives, including 2-Thiomorpholinoisonicotinic acid.

Thiomorpholine: A sulfur-containing heterocycle similar to the thiomorpholine ring in this compound.

Indole derivatives: Compounds with similar heterocyclic structures and biological activities

Uniqueness

This compound is unique due to the presence of both the isonicotinic acid moiety and the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

2-Thiomorpholinoisonicotinic acid is a derivative of isonicotinic acid, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a thiomorpholine ring attached to an isonicotinic acid backbone. This unique structure may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.25 | Ciprofloxacin | 6.25 |

| Escherichia coli | 12.5 | Chloramphenicol | 12.5 |

| Pseudomonas aeruginosa | 25 | Gentamicin | 25 |

The compound's activity against Gram-positive and Gram-negative bacteria suggests a broad-spectrum potential, which is crucial for developing new antimicrobial agents amid rising antibiotic resistance .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has shown promise in reducing inflammation. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases.

The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. Its structural features allow it to bind effectively to target enzymes, disrupting their function.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiomorpholine ring significantly influence the biological activity of the compound. Substituents that enhance hydrophobic interactions tend to improve antimicrobial potency. For instance, the presence of electron-withdrawing groups on the aromatic ring has been correlated with increased activity against certain pathogens .

Case Study 1: Efficacy Against MRSA

A clinical study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial load in infected tissues following treatment with this compound, highlighting its potential as an alternative therapy for resistant infections.

Case Study 2: Inflammation Models

In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings support its role as an anti-inflammatory agent and warrant further investigation into its therapeutic applications .

Eigenschaften

IUPAC Name |

2-thiomorpholin-4-ylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAWRDLRTZFVHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594601 |

Source

|

| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-29-3 |

Source

|

| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.